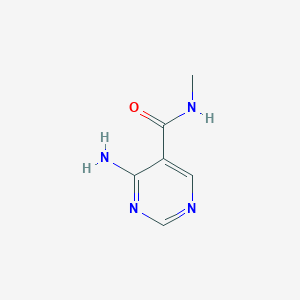

4-amino-N-methylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-8-6(11)4-2-9-3-10-5(4)7/h2-3H,1H3,(H,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTMHMPDIZZKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrimidine Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyrimidine (B1678525) nucleus is a cornerstone of modern chemical biology and medicinal chemistry, largely owing to its fundamental role in the building blocks of life. nih.gov As a constituent of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA. nih.govmdpi.com This inherent biological relevance has made the pyrimidine scaffold a focal point for the design of therapeutic agents that can interact with a wide array of biological targets. nih.govmdpi.com

The versatility of the pyrimidine ring allows for a diverse range of chemical modifications, enabling the synthesis of large libraries of compounds with varied pharmacological profiles. nih.gov Researchers have successfully developed pyrimidine derivatives that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govias.ac.in Its ability to act as a bioisosteric replacement for other aromatic rings and its capacity to form crucial hydrogen bonds with biological macromolecules further enhance its status as a "privileged scaffold" in drug discovery. nih.gov The structural similarities to natural metabolites mean that pyrimidine-based compounds can often modulate the activity of enzymes and receptors with high specificity and potency. nih.gov

An Overview of the 4 Aminopyrimidine 5 Carboxamide Core Structure in Chemical Synthesis and Biological Function

Building upon the foundational pyrimidine (B1678525) ring, the 4-aminopyrimidine-5-carboxamide (B188243) core structure represents a significant subclass of derivatives with demonstrated biological potential. This core is characterized by an amino group at the 4-position and a carboxamide group at the 5-position of the pyrimidine ring. This specific arrangement of functional groups provides a template for diverse molecular interactions, making it an attractive starting point for the synthesis of targeted inhibitors.

The synthesis of pyrimidine-5-carboxamide derivatives is often accessible through established chemical routes, such as the Biginelli reaction or multi-component reactions involving substituted benzaldehydes, malononitrile (B47326), and urea (B33335)/thiourea (B124793), followed by transformations of the resulting nitrile. ias.ac.in This accessibility facilitates the exploration of the structure-activity relationships (SAR) of this core.

From a biological standpoint, the 4-aminopyrimidine-5-carboxamide scaffold has been incorporated into molecules targeting a range of diseases. For instance, derivatives have been designed as inhibitors of salt-inducible kinases (SIKs) for the potential treatment of inflammatory bowel disease. nih.gov In this context, the pyrimidine-5-carboxamide moiety serves as a key pharmacophore for engaging the kinase active site. nih.gov Furthermore, related structures like 4-aminopyrimidine-5-carboxaldehyde oximes have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov These examples underscore the functional utility of the 4-aminopyrimidine-5-carboxamide core as a platform for developing novel therapeutic agents.

The Position of 4 Amino N Methylpyrimidine 5 Carboxamide in Pyrimidine Derivative Research

Strategies for Constructing the Pyrimidine-5-carboxamide Core

The construction of the pyrimidine-5-carboxamide core can be achieved through several synthetic routes, including cyclization reactions, multicomponent condensation approaches, and transformations from existing pyrimidine derivatives.

Cyclization Reactions involving Pyrimidine Precursors

The formation of the pyrimidine ring is often accomplished through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. bu.edu.eg This is a widely utilized and versatile method for building the pyrimidine nucleus from non-heterocyclic starting materials. bu.edu.eg For instance, β-formyl enamides can undergo cyclization catalyzed by samarium chloride with urea, serving as an ammonia (B1221849) source, under microwave irradiation to yield pyrimidines. Another approach involves the reaction of ketenethioacetal with acetamide (B32628) in the presence of sodium hydride, followed by cyclization in methanol (B129727) to form the pyrimidine derivative. scribd.com

Multicomponent Condensation Approaches in Pyrimidopyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient in generating diverse libraries of compounds in a short time. bohrium.comnih.gov A notable MCR for pyrimidine synthesis involves the regioselective, iridium-catalyzed reaction of amidines with up to three different alcohols. bohrium.comnih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines with yields reaching up to 93%. nih.govorganic-chemistry.org This method is particularly valuable for producing unsymmetrically substituted pyrimidines. nih.govorganic-chemistry.org

Another significant MCR is the Biginelli reaction, a classical three-component condensation of an aldehyde, an α-keto ester, and a urea or thiourea to produce dihydropyrimidines. mdpi.com While this review does not delve deeply into the Biginelli reaction due to its extensive literature, it is a foundational strategy in pyrimidine synthesis. mdpi.com More recent developments include a four-component reaction strategy for synthesizing pyrimidine carboxamides. mdpi.com

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the condensation of aryl aldehydes with two moles of a pyrimidinedione, followed by nucleophilic attack by urea and subsequent intramolecular cyclization. rsc.org

Transformations from Pyrimidine-Carboxylates and Carbonitriles

An alternative route to pyrimidine-5-carboxamides involves the transformation of more readily available pyrimidine-5-carboxylates and pyrimidine-5-carbonitriles. A one-pot synthesis method has been developed for both pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives using ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in This method involves the reaction of various substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea. ias.ac.in

Specifically, pyrimidine-5-carbonitriles can be synthesized from the reaction of an aromatic aldehyde, thiourea, and malononitrile in the presence of methanol and hydrochloric acid. Subsequent treatment with concentrated sulfuric acid converts the nitrile group to a carboxamide, yielding the desired pyrimidine-5-carboxamide. ias.ac.in Another method for this transformation utilizes phosphorus pentoxide and ethanol. ias.ac.in A process for producing 2-cyanopyrimidine (B83486) involves reacting 2-chloropyrimidine (B141910) with an alkali cyanide in the presence of a catalyst like 1-azabicyclo nih.govnih.govnih.govoctane. google.com

Derivatization and Functionalization of the Pyrimidine-5-carboxamide Scaffold

Once the pyrimidine-5-carboxamide core is established, further modifications can be introduced to modulate the compound's properties. Key functionalization strategies include N-alkylation or N-arylation of the carboxamide and nucleophilic substitution reactions on the pyrimidine ring itself.

Introduction of N-Alkyl and N-Aryl Substituents on the Carboxamide Moiety

The introduction of substituents on the carboxamide nitrogen is a common derivatization step. For instance, various N-alkyl and N-aryl pyrimidine-5-carboxamides have been synthesized for biological evaluation. researchgate.net A general and efficient method for the N-alkylation of pyrimidines utilizes an ammonium sulfate-coated hydrothermal carbon (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in This method has shown excellent selectivity and yields ranging from 80-90%. ias.ac.in The process typically involves a two-step, one-pot reaction where the pyrimidine is first silylated and then reacted with an alkylating agent in the presence of the catalyst. ias.ac.in

| Catalyst | Reaction Conditions | Product | Yield |

| AS@HTC | One pot: 1) HMDS, reflux 2h; 2) Alkylating agent, CH3CN, reflux 12h | N-alkylated pyrimidine | 80-90% |

Amination and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, especially when a good leaving group like a halogen is present. researchgate.netbhu.ac.in The introduction of amino groups is a critical functionalization, as amino-substituted pyrimidines are prevalent in biologically active molecules. nih.gov

The synthesis of 2,4-diaminopyrimidines can be achieved starting from 2,4,6-trichloropyrimidine. nih.gov The substitution of the chlorine atoms occurs sequentially, often with the C-4 position being more reactive towards amination than the C-2 position. nih.gov For example, the reaction of 2,4-dichloropyrimidine (B19661) with various anilines can lead to the formation of C-4 substituted pyrimidines. nih.gov The direct amination of a C-H bond at position 2 of the pyrimidine ring can proceed through an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism. nih.gov

A facile synthesis of pyrimidine-4,6-diamines has been reported through the nucleophilic aromatic substitution of 6-chloropyrimidines, assisted by an N-nitroso group. thieme-connect.comthieme-connect.com This method provides an efficient route to these important intermediates. The reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with p-toluidine (B81030) in the presence of diisopropylethylamine yields the corresponding 4-anilino-2-chloropyrimidine derivative. google.com

| Starting Material | Reagent | Product |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole, then various anilines | 2,4-Diaminopyrimidines |

| 6-Chloropyrimidines | Amines (N-nitroso assisted) | Pyrimidine-4,6-diamines |

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | p-Toluidine, diisopropylethylamine | Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate |

Modifications at the 2- and 4-Positions of the Pyrimidine Ring

The functionalization of the pyrimidine core, particularly at the 2- and 4-positions, is crucial for creating diverse molecular libraries for drug discovery and material science applications. A common and effective strategy for introducing substituents involves the use of halogenated pyrimidine intermediates. researchgate.net These precursors, which are often commercially available, serve as versatile building blocks for further chemical transformations.

A primary method for modification is nucleophilic substitution, where a halogen atom, typically chlorine, at the 2- or 4-position is displaced by a nucleophile. For instance, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines to generate a library of 2-amino-4-(substituted-amino)-pyrimidine derivatives. nih.gov This reaction is typically performed in a solvent like anhydrous propanol (B110389), often with the addition of a base such as triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. nih.gov

Another approach involves the construction of the pyrimidine ring itself, which allows for the introduction of desired substituents from the outset. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates with substitutions at the 2-position have been prepared through the cyclocondensation of 2-amino-3-cyano-thiophene with various aryl nitriles in an acidic medium. nih.gov While this example builds a fused thienopyrimidine ring, the principle of using nitriles to install substituents at the C2 position is a relevant strategy in pyrimidine synthesis.

The following table summarizes examples of modifications at the 2- and 4-positions of pyrimidine analogues.

| Starting Material | Reagent(s) | Position(s) Modified | Product Type |

| 2-Amino-4-chloro-pyrimidine | Substituted Amines, Triethylamine | 4-position | 2-Amino-4-(substituted-amino)-pyrimidines nih.gov |

| 2-Amino-3-cyano-thiophene | Aryl Nitriles, HCl | 2-position | 2-Aryl-4-amino-thieno[2,3-d]pyrimidines nih.gov |

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methodologies. For pyrimidine-5-carboxamide synthesis, this includes the adoption of microwave-assisted techniques and solvent-free reaction conditions to reduce reaction times, energy consumption, and the use of hazardous solvents. researchgate.netrsc.org

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of pyrimidine-5-carboxamides and their derivatives has benefited significantly from this technology. growingscience.com

For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out under microwave irradiation. The reaction of 2-amino-4-chloro-pyrimidine with various amines in anhydrous propanol with triethylamine as a base was completed in 15–30 minutes at temperatures between 120–140 °C. nih.gov Similarly, dihydropyrimidine-5-carboxamides have been synthesized using a mixture of substituted acetoacetanilide, an aldehyde, and urea or thiourea with a uranyl nitrate (B79036) catalyst under microwave irradiation, which offers advantages such as ease of workup. growingscience.com

The table below details conditions for microwave-assisted synthesis of pyrimidine derivatives.

| Product Type | Reactants | Catalyst/Solvent | Conditions | Reference |

| 2-Amino-4-(substituted-amino)-pyrimidines | 2-Amino-4-chloro-pyrimidine, Substituted Amine | Triethylamine / Anhydrous Propanol | 120–140 °C, 15–30 min | nih.gov |

| Dihydropyrimidine-5-carboxamides | Acetoacetanilide, Aldehyde, Urea/Thiourea | UO₂(NO₃)₂·6H₂O | Microwave Irradiation | growingscience.com |

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. researchgate.net These methods can lead to improved safety, reduced environmental impact, and sometimes, unique reactivity.

A one-pot, solvent-free synthesis for pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been developed. ias.ac.in This method involves the reaction of a substituted benzaldehyde (B42025), malononitrile (for the carbonitrile) or cyanoacetamide (for the carboxamide), and urea or thiourea in the presence of ammonium chloride as an inexpensive and readily available catalyst. The reaction proceeds by heating the mixture of reactants at 110 °C, providing good yields of the desired products. ias.ac.in The purification process is also simplified, often requiring just a wash with cold water and recrystallization. ias.ac.in

Another solvent-free approach involves grinding the reactants together. For instance, tetrahydropyrimidine-5-carboxylate derivatives have been synthesized by grinding a mixture of an aromatic aldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of CuCl₂·2H₂O. mdpi.com The reaction mixture is left overnight, and the product is purified by washing and recrystallization. mdpi.com

The table below outlines examples of solvent-free synthesis of pyrimidine derivatives.

| Product Type | Reactants | Catalyst | Conditions | Reference |

| Pyrimidine-5-carbonitrile / Pyrimidine-5-carboxamide | Substituted Benzaldehyde, Malononitrile/Cyanoacetamide, Urea/Thiourea | Ammonium Chloride | 110 °C, Solvent-free | ias.ac.in |

| Tetrahydropyrimidine-5-carboxylates | Aromatic Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | CuCl₂·2H₂O | Grinding, Room Temp (overnight) | mdpi.com |

| Pyrimidine-5-carbonitriles | Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe₃O₄ particles | Solvent-free | growingscience.com |

Key Intermediates and Reaction Mechanisms in Pyrimidine-5-carboxamide Synthesis

Understanding the reaction mechanisms and identifying key intermediates is fundamental to optimizing synthetic routes and developing new transformations. The synthesis of the pyrimidine-5-carboxamide scaffold can proceed through various pathways depending on the starting materials and reaction conditions.

One prominent pathway is the Biginelli reaction or a variation thereof, which is a multicomponent reaction. ias.ac.in In the synthesis of pyrimidine-5-carboxamides from aldehydes, cyanoacetamide, and urea/thiourea, the mechanism likely involves the initial formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of cyanoacetamide and subsequent cyclization and dehydration to yield the dihydropyrimidine, which can then be oxidized to the final pyrimidine product.

A palladium-catalyzed four-component reaction strategy for synthesizing pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) has been described. bohrium.com In this complex transformation, DMF serves as a dual synthon, providing both a C1 unit and the amide group. bohrium.commdpi.com A plausible mechanism involves the formation of radical species, coordination with the palladium catalyst, a series of nucleophilic attacks, eliminations, and isomerizations, ultimately leading to the polysubstituted pyrimidine carboxamide. bohrium.com An intermediate in this reaction was isolated, supporting the proposed mechanistic pathway. bohrium.com

In other syntheses, different key intermediates have been identified. For example, the reaction of acetylacetone (B45752) and benzaldehyde in the presence of ammonium acetate (B1210297) is proposed to proceed through a (Z)-4-iminopent-2-en-2-amine intermediate, which then undergoes dehydrogenation. growingscience.com In copper-catalyzed syntheses, the initial formation of a propargyl cation has been suggested as a key step that triggers the attack on an amidine to form the pyrimidine skeleton. mdpi.com The synthesis of thienopyrimidines from 2-amino-thiophene-3-carbonitriles proceeds through several intermediates, with the potential for the formation of a 4-chloro-thienopyrimidine by-product in an acidic medium. nih.gov

General Principles Guiding SAR for Pyrimidine-5-carboxamide Analogues

The biological activity of pyrimidine-5-carboxamide analogues is intricately linked to the nature and position of various substituents on the core structure. For the closely related pyrimidine-4-carboxamides, which have been studied as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), optimization of the core structure has been a key focus to enhance potency and improve physicochemical properties for in vivo applications. nih.gov

In studies of other related heterocyclic compounds, such as 4-aminoquinolines, the presence of electron-withdrawing groups and modifications to the basicity of linkers have been shown to influence antimalarial activity. nih.gov Similarly, for 6-dialkylaminopyrimidine carboxamides, the aromaticity of substituents has been found to be crucial, with saturated rings leading to a significant loss of activity. nih.gov These findings suggest that the electronic properties and steric bulk of substituents on and around the pyrimidine ring are critical determinants of biological function.

Impact of Substituent Variation on Biological Activity and Potency

The potency and biological targets of this compound derivatives can be finely tuned by altering the substituents at various positions on the molecule.

The substitution pattern at the carboxamide nitrogen is a critical determinant of biological activity. In a study of related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (PKB), methylation of the amide nitrogen resulted in a loss of potency. nih.gov This suggests that the amide proton may participate in crucial hydrogen bonding interactions with the target protein.

Conversely, in the context of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, modifications to the carboxamide substituent did not lead to an improvement in inhibitory activity, indicating that this part of the molecule might bind within a shallow, lipophilic pocket on the enzyme surface. nih.gov This highlights how the role of the carboxamide group can vary depending on the specific biological target.

Substitutions on the pyrimidine ring itself have a profound impact on the biological activity of these compounds. For instance, in the development of 2,4-diaminoquinazoline and thienopyrimidine derivatives as inhibitors of gastric (H+/K+)-ATPase, compounds with a 4-(N-methylarylamino) substituent alongside a 2-(arylamino) substituent were found to be highly potent inhibitors. nih.gov

In a different context, a series of 6-aminopyrimidine-4-carboxamides were evaluated for antitubercular activity. It was found that replacing an aryl ring with a saturated cyclohexyl ring at the 4-position led to a significant decrease in activity, underscoring the importance of an aromatic moiety at this position. nih.gov Furthermore, substitutions at the 2-position with groups like amino or cyclopropylamine (B47189) were also explored, demonstrating the chemical tractability and biological significance of this position. nih.gov

The following table summarizes key structure-activity relationships for pyrimidine carboxamide derivatives based on available research.

| Scaffold/Position | Substituent | Effect on Activity | Target/Assay |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Methylation of amide NH | Loss of potency | PKB Inhibition nih.gov |

| Pyrimidine-4-carboxamide | Variation at carboxamide R1 | No improvement | NAPE-PLD Inhibition nih.gov |

| 6-Aminopyrimidine-4-carboxamide (LHS) | Cyclohexyl (vs. Phenyl) | Considerable loss of activity | Antitubercular Activity nih.gov |

| Quinazoline (B50416)/Thienopyrimidine | 2-(arylamino) and 4-(N-methylarylamino) | Potent inhibition | (H+/K+)-ATPase Inhibition nih.gov |

The three-dimensional conformation of this compound derivatives plays a crucial role in their interaction with biological targets. X-ray crystallography studies of a related inhibitor, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, bound to PKBβ revealed that the 4-amino group forms critical interactions with specific amino acid residues (Glu236 and the backbone carbonyl of Glu279) in the active site. nih.gov

Furthermore, in studies of quinazoline-based ATPase inhibitors, the methylation of the 4-(arylamino) nitrogen was found to force the arylamino substituent into a syn orientation relative to the C5 position of the quinazoline ring. nih.gov This conformational constraint was suggested to be a key factor in its binding orientation and inhibitory activity. These findings underscore the importance of specific conformational arrangements for effective receptor binding and subsequent biological efficacy.

Elucidation of Molecular Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Derivatives of pyrimidine-4-carboxamide have been identified as potent inhibitors of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines. nih.gov The optimization of these compounds has led to the development of selective inhibitors that can modulate NAE levels in the brain. nih.gov Other, structurally different small molecules have also been identified as NAPE-PLD inhibitors, indicating that this enzyme is a druggable target. nih.govrsc.org

Dihydrofolate Reductase (DHFR): The 2,4-diaminopyrimidine (B92962) scaffold is a well-established core structure for inhibitors of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids. wikipedia.orgresearchgate.net Compounds like methotrexate, which contains a related pteridine (B1203161) ring system, are potent DHFR inhibitors used in cancer chemotherapy. mdpi.comnih.gov Given the structural similarity, 4-aminopyrimidine (B60600) derivatives are recognized as potential DHFR inhibitors, making this a likely mechanism of action for some analogues. nih.gov

ATPase: Certain pyrimidine derivatives have been shown to inhibit ATPases. Specifically, substituted 2,4-diaminoquinazolines and thienopyrimidines have been developed as reversible and potent K+-competitive inhibitors of the gastric (H+/K+)-ATPase, with Ki values as low as 12 nM. nih.gov While structurally distinct from the proton pump inhibitor rabeprazole, which also targets this enzyme, it demonstrates that pyrimidine-containing scaffolds can effectively target ATPases. nih.govwikipedia.org

The following table provides an overview of the enzyme inhibition profiles for related pyrimidine derivatives.

| Enzyme Target | Compound Class/Derivative | Observed Activity |

| NAPE-PLD | Pyrimidine-4-carboxamides | Potent and selective inhibition nih.gov |

| DHFR | 2,4-Diaminopyrimidines | Known class of inhibitors wikipedia.orgnih.gov |

| (H+/K+)-ATPase | 2,4-Diaminoquinazolines/Thienopyrimidines | Potent, K+-competitive inhibition nih.gov |

Kinase Inhibition Mechanisms

Derivatives built upon the 4-aminopyrimidine-5-carboxamide (B188243) core have been investigated as inhibitors of several kinase families. The mechanism of inhibition typically involves competitive binding at the ATP-binding site of the kinase, although allosteric inhibition has also been observed for some related structural classes. The specificity and potency are dictated by the nature of the substituents appended to the pyrimidine ring.

Focal Adhesion Kinase (FAK) and Janus Kinase (JAK)

Research has identified derivatives of the broader aminopyrimidine class as potent inhibitors of non-receptor tyrosine kinases, including Focal Adhesion Kinase (FAK) and Janus Kinases (JAKs). While detailed studies on this compound itself are limited in public literature, related structures have shown significant inhibitory activity. For instance, a patent for FAK inhibitors describes the synthesis of this compound as a chemical intermediate. google.comgoogleapis.com

In the context of JAKs, which are critical mediators of cytokine signaling, related aminopyrimidine carboxamide scaffolds have been extensively optimized. De novo design efforts identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable lead series for JAK2 inhibitors. acs.org Further optimization led to the discovery of potent and orally active JAK2 inhibitors with excellent selectivity and in vivo efficacy in animal models of myeloproliferative disorders. acs.org A separate study designed a novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, a fused bicyclic analog, leading to a derivative that exhibited a significant 24.7-fold selectivity for JAK1 over JAK2, with a reasonable IC50 value of 2.2 µM against JAK1. nih.gov This selectivity was attributed to an aminoethyl functionality that could discriminate the subtle size differences in the ligand-binding sites of JAK1 and JAK2. nih.gov

Table 1: Inhibition of Protein Kinases by Aminopyrimidine Carboxamide Derivatives

| Compound/Derivative Class | Target Kinase | Key Findings | IC50 | Reference |

|---|---|---|---|---|

| 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides | JAK2 | Identified as a viable lead series for treating myeloproliferative disorders. | Not specified | acs.org |

| 4-(2-aminoethyl)amino-pyrrolopyridine derivative | JAK1 | Exhibited 24.7-fold selectivity for JAK1 over JAK2. | 2.2 µM | nih.gov |

| 2,4-diamino-pyridine derivatives (related scaffold) | FAK | All tested compounds showed IC50 values of less than 10 µM against FAK in a cell-free assay. | <10 µM | googleapis.com |

p38 Mitogen-Activated Protein Kinase (MAPK)

While direct inhibition of p38 MAPK by this compound is not extensively documented, related heterocyclic structures such as imidazopyrimidines have been reported as potent inhibitors of p38 MAP kinase. researchgate.net Furthermore, the compound 5-aminoimidazole-4-carboxamide-ribonucleoside (AICAR), which shares structural motifs, has been shown to exert its biological effects through the activation of the p38 MAPK signaling pathway, suggesting a complex interplay between this class of compounds and the MAPK cascade. nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of specific kinases by 4-aminopyrimidine-5-carboxamide derivatives leads to the downstream modulation of critical cellular signaling pathways involved in cell proliferation, differentiation, and immune responses.

The JAK-STAT Signaling Pathway

The most pronounced effect of this class of compounds is on the JAK-STAT pathway. nih.gov Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway and a critical regulator of the Th2 helper T cell immune response, making it a therapeutic target for allergic conditions like asthma. researchgate.netresearchgate.net

Extensive research has identified 4-aminopyrimidine-5-carboxamide derivatives as potent STAT6 inhibitors. researchgate.netresearchgate.net Through optimization of this scaffold, a series of 4-benzylaminopyrimidine-5-carboxamide derivatives were synthesized and evaluated. One of the lead compounds, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612), demonstrated highly potent STAT6 inhibition with an IC50 of 0.70 nM. researchgate.net This compound also inhibited IL-4 induced Th2 differentiation in mouse spleen T cells with an IC50 of 0.28 nM. researchgate.net By inhibiting the phosphorylation and subsequent activation of STAT6, these compounds effectively block the transcription of STAT6-dependent genes, thereby modulating the immune response. nih.govresearchgate.net

The MAPK Signaling Pathway

The JAK-STAT pathway can activate and interact with other signaling systems, including the MAPK pathway. nih.gov The activation of AMP-activated protein kinase (AMPK) by the related compound AICAR has been shown to suppress cancer cell proliferation and survival by inducing the activation of p38 MAPK. nih.gov This suggests that aminopyrimidine-based compounds can influence the MAPK pathway, although sometimes through indirect mechanisms. The inhibition of cell proliferation in thyroid cancer cells by AICAR was significantly rescued by a specific inhibitor of the p38 MAPK pathway, confirming that the effect was mediated through this signaling cascade. nih.gov

Table 2: Modulation of Cellular Signaling Pathways by Aminopyrimidine Carboxamide Derivatives

| Compound/Derivative | Pathway Modulated | Mechanism/Effect | Target Cell/System | Reference |

|---|---|---|---|---|

| YM-341619 | JAK-STAT | Potent inhibition of STAT6 (IC50 = 0.70 nM). | Mouse Spleen T Cells | researchgate.net |

| 4-aminopyrimidine-5-carboxamide derivatives | JAK-STAT | Inhibition of STAT6, a key transcription factor in the IL-4 pathway. | General (Allergic Diseases) | researchgate.net |

| 5-aminoimidazole-4-carboxamide-ribonucleoside (AICAR) | p38 MAPK | Activation of p38 MAPK, leading to suppressed cell proliferation and survival. | FRO Thyroid Cancer Cells | nih.gov |

Biological Activities and Preclinical Investigations of 4 Amino N Methylpyrimidine 5 Carboxamide and Its Analogues

Research in Cancer Therapeutics

Analogues of 4-amino-N-methylpyrimidine-5-carboxamide have demonstrated significant promise in the field of oncology. Researchers have explored various mechanisms through which these compounds exert their anticancer effects, ranging from direct cytotoxicity to the inhibition of key processes that support tumor growth and survival.

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity and antiproliferative effects of 4-aminopyrimidine-5-carboxamide (B188243) analogues against a panel of human cancer cell lines. Thienopyrimidine derivatives, which are structurally similar to purines, have been a particular focus.

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown notable antiproliferative effects. For instance, one compound demonstrated a potent effect against the MCF-7 breast cancer cell line with an IC₅₀ value of 4.3 ± 0.11 µg/mL (0.013 µM) nih.govresearchgate.net. The antiproliferative activity of these compounds was assessed using the MTT assay on cell lines including MCF-7 and MDA-MB-231 nih.gov. Studies on N-substituted 1H-indole-2-carboxamides also revealed significant cytotoxic effects against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines nih.gov. One indole derivative was found to be active against MCF7 and PC3 cancer cells, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. Another related compound showed activity in HeLa cancer cells with an IC₅₀ of 5.64 μM mdpi.com.

The table below summarizes the antiproliferative activity of selected 4-aminopyrimidine-5-carboxamide analogues against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀) |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate analogue | MCF-7 | 0.013 µM nih.govresearchgate.net |

| Indole-aryl amide derivative | MCF-7 | 0.81 µM mdpi.com |

| Indole-aryl amide derivative | HeLa | 5.64 µM mdpi.com |

| N-substituted 1H-indole-2-carboxamide | HCT-116 | 1.01 µM nih.gov |

| N-substituted 1H-indole-2-carboxamide | K-562 | 0.33 µM nih.gov |

This table is interactive. Click on the headers to sort the data.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into 5-aminoimidazole-4-carboxamide riboside (AICAR), an analogue, has shown that it can strongly induce apoptosis in human myeloid cells nih.gov. Studies indicate that AICAR treatment leads to a significant increase in Annexin V-positive cells, DNA laddering, and caspase activity, all hallmarks of apoptosis nih.gov. Interestingly, this induction of apoptosis appears to be independent of AMP-activated protein kinase (AMPK) activation but is critically associated with the inhibition of NADPH oxidase and subsequent downregulation of intracellular reactive oxygen species (ROS) nih.govnih.gov. Furthermore, some indole-aryl amide derivatives have been found to cause cell cycle arrest and promote apoptosis in colon cancer cells mdpi.com. The evasion of apoptosis is a critical feature of cancer cells, and the ability of these compounds to reactivate this process underscores their therapeutic potential mdpi.com.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several analogues of this compound have been investigated for their anti-angiogenic properties. A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were found to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor, key components in the angiogenesis pathway nih.gov. Pyrimidine (B1678525) derivatives have also been identified as promising candidates for potent antiangiogenic agents in computational studies targeting VEGFR-2 kinase semanticscholar.org. Furthermore, a series of pyridinyl-thiazolyl carboxamide derivatives were designed and shown to inhibit angiogenesis in vitro and in vivo, with the lead compound demonstrating strong blockage of tumor growth primarily through angiogenesis signaling pathways researchgate.net.

DNA methylation is an epigenetic mechanism that plays a crucial role in gene expression. Aberrant DNA methylation, often leading to the silencing of tumor suppressor genes, is a hallmark of cancer patsnap.com. DNA methyltransferase (DNMT) inhibitors can reverse these changes and have emerged as important epigenetic drugs patsnap.comnih.gov. While direct studies on this compound are limited in the available literature, the pyrimidine scaffold is a key feature of established DNMT inhibitors like azacytidine and decitabine nih.gov. These nucleoside analogues incorporate into DNA and trap DNMT enzymes, leading to their degradation and a reduction in DNA methylation patsnap.com. The therapeutic potential of targeting DNMTs is significant, as it can lead to the re-expression of silenced tumor suppressor genes mdpi.com. Although many new DNMT inhibitors have been identified, azacytidine and decitabine remain the most widely used in a clinical context for certain cancers nih.govnih.gov.

The preclinical evaluation of 4-aminopyrimidine-5-carboxamide analogues in animal models has provided evidence of their in vivo anticancer activity. A study on a series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea moieties reported that many of the compounds demonstrated antitumor activity against the HT1080 human fibrosarcoma tumor growth model in vivo and possessed favorable pharmacokinetic profiles nih.gov. These in vivo studies are crucial for validating the therapeutic potential observed in in vitro experiments and for understanding the behavior of these compounds in a complex biological system.

Antimicrobial and Antifungal Research Applications

In addition to their anticancer properties, pyrimidine derivatives have been extensively studied for their antimicrobial and antifungal activities. Various analogues have shown efficacy against a broad spectrum of pathogens.

Newly synthesized amino-pyrimidine derivatives have demonstrated moderate to good antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. The same compounds showed significant antifungal activity against Candida albicans and Aspergillus niger rjptonline.org. The pyrimidine core is present in many compounds with a wide range of biological activities, including antimicrobial and antifungal effects nih.govniscpr.res.in.

Specifically, 5-aminoimidazole-4-carboxamidrazones, which share a similar structural motif, have shown potent activity against various Candida species, including the often-resistant Candida krusei researchgate.netnih.govnih.gov. Some of these compounds exhibited strong inhibitory effects on the growth of C. krusei and Cryptococcus neoformans nih.gov. In another study, a series of pyrimidine derivatives containing an amide moiety displayed excellent antifungal activity against the plant pathogen Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil frontiersin.org. The diverse antimicrobial and antifungal profile of these pyrimidine analogues highlights their potential for development as novel therapeutic agents for infectious diseases.

Antitubercular Activity against Mycobacterium tuberculosis

Analogues of this compound have demonstrated notable activity against Mycobacterium tuberculosis (Mtb). A series of 6-dialkylaminopyrimidine carboxamides, identified through whole-cell high-throughput screening, showed potent antitubercular effects. These compounds were found to be active against clinical Mtb strains, and importantly, they did not exhibit cross-resistance with conventional tuberculosis drugs, suggesting a novel mechanism of action. Chemoproteomic analysis identified BCG_3193 and BCG_3827 as potential targets for this class of compounds.

Further research into related structures, such as benzothiazolylpyrimidine-5-carboxamides, revealed compounds with excellent in vitro activity against the H37Rv strain of Mtb, with Minimum Inhibitory Concentration (MIC) values as low as 0.08 µM. These specific derivatives were found to be selective inhibitors of DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. Another related series, tetrahydropyrazolo[1,5-a]pyrimidine carboxamide derivatives, also emerged from a whole-cell screening campaign. Optimized compounds from this series showed potent activity in a mouse efficacy model, significantly reducing the bacterial load after oral administration.

Table 1: Antitubercular Activity of Pyrimidine Carboxamide Analogues

| Compound Series | Target/Mechanism | MIC/Efficacy | Reference |

|---|---|---|---|

| 6-Dialkylaminopyrimidine Carboxamides | BCG_3193, BCG_3827 | Active against clinical Mtb strains | |

| Benzothiazolylpyrimidine-5-carboxamides | DprE1 Inhibition | MIC values of 0.08-0.09 µM against H37Rv | |

| Tetrahydropyrazolo[1,5-a]pyrimidine Carboxamides | Whole-cell activity | 3.5 log CFU reduction in mouse model (Compound 9) |

Antifungal Activity against Plant Pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, A. niger, C. albicans, A. flavus)

Pyrimidine analogues have been investigated for their potential as antifungal agents against a variety of plant and human pathogens. A novel pyrimidine analog demonstrated significant potential against fungal strains such as Botrytis cinerea, with an EC50 value of 10.5 μg/mL, which was more potent than the standard fungicide Pyrimethanil (EC50: 32.1 μg/mL).

In other studies, newly synthesized pyrimidine derivatives bearing carboxamide moieties were tested against a panel of fungal strains. One compound showed satisfactory potency against Candida albicans and Aspergillus niger with MIC values of 75 and 25 μg/mL, respectively. Further research on pyrimidopyrimidine derivatives confirmed their activity against C. albicans and Aspergillus flavus, with several compounds exhibiting excellent antimicrobial effects compared to the reference drug clotrimazole. The design of pyridine carboxamide derivatives as potential succinate dehydrogenase (SDH) inhibitors has also yielded compounds with good in vivo antifungal activity against Botrytis cinerea.

Table 2: Antifungal Activity of Pyrimidine Analogues against Various Pathogens

| Pathogen | Compound Type | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Botrytis cinerea | Pyrimidine analogue | EC50: 10.5 μg/mL | |

| Candida albicans | Pyrimidine carboxamide analogue | MIC: 75 μg/mL | |

| Aspergillus niger | Pyrimidine carboxamide analogue | MIC: 25 μg/mL | |

| Sclerotinia sclerotiorum | Pyridine carboxamide | Moderate to good in vitro activity | |

| Aspergillus flavus | Pyrimidopyrimidine derivative | Excellent activity |

Broad-spectrum Antimicrobial Potency

The pyrimidine scaffold is a core component of various compounds exhibiting broad-spectrum antimicrobial activity. A series of novel pyrimidine derivatives were synthesized and evaluated for their antimicrobial potential against both bacterial and fungal strains. One particular analogue demonstrated notable potency against Staphylococcus aureus (MIC: 25 μg/mL), Bacillus subtilis (MIC: 200 μg/mL), Escherichia coli (MIC: 175 μg/mL), and Pseudomonas aeruginosa (MIC: 150 μg/mL).

Another study focusing on pyrimidopyrimidine analogues reported excellent antimicrobial activities against Gram-positive bacteria (S. aureus, B. subtilis), a Gram-negative bacterium (E. coli), and fungal species (C. albicans, A. flavus). The synthesis of pyrimidine–benzenesulfonamide hybrids has also led to compounds with promising broad-spectrum antimicrobial efficacy, showing particular potency against Klebsiella pneumoniae and P. aeruginosa. These findings underscore the versatility of the pyrimidine carboxamide framework in developing agents with a wide range of antimicrobial action.

Anti-Parasitic Potential

Anti-Leishmanial Activity and Enzyme Inhibition

Derivatives of pyrimidine-5-carboxamide have been explored as potential therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. Dihydrofolate reductase (DHFR) is a key enzyme target for the treatment of this disease. Research into dihydropyrimidine-5-carboxamide analogues showed their ability to selectively inhibit Leishmania major DHFR (LmDHFR) over the human form of the enzyme (hDHFR). One compound in this series emerged as a potent inhibitor of L. major with an IC50 value of 0.10 μM, and several derivatives demonstrated excellent selectivity for the parasite's enzyme.

Other related pyrimidine structures have also shown significant anti-leishmanial effects. A series of p-nitrobenzenesulfonamides containing a pyrimidine ring showed significant activity against Leishmania infantum promastigotes. In a mouse model, administration of these compounds led to a parasite burden reduction of approximately 99%. The mechanism of action for some of these compounds was suggested to involve DNA interaction and nuclease activity.

Role in Other Biological Processes

Involvement in Thiamin (Vitamin B1) Biosynthesis and Metabolism through Related Analogs

This compound is structurally related to the pyrimidine moiety of thiamin (vitamin B1), an essential coenzyme in all living organisms. The biosynthesis of thiamin involves the separate synthesis of a pyrimidine precursor, 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP), and a thiazole precursor, which are then coupled to form thiamin monophosphate.

Studies have shown that microorganisms can incorporate pyrimidine analogues into the thiamin molecule. Specifically, 4-amino-5-hydroxymethylpyrimidine, a close analogue lacking the 2-methyl group of the natural precursor, was readily incorporated into thiamin by Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae. This demonstrates that the cellular machinery for thiamin synthesis can recognize and utilize structurally similar pyrimidine precursors. The pyrimidine ring is a crucial part of the thiamin molecule, with the 4-amino group playing an essential role in the catalytic activity of thiamin diphosphate-dependent enzymes. The study of such analogues provides insight into the specificity and mechanisms of the thiamin biosynthetic pathway.

Applications as Pharmacological Probes for Signaling Pathway Elucidation

While specific studies detailing the use of this compound as a pharmacological probe for elucidating signaling pathways are not extensively documented in publicly available research, the broader class of pyrimidine-5-carboxamide derivatives and their analogues, particularly thieno[2,3-d]pyrimidines, have been instrumental as probes in dissecting various cellular signaling cascades. These compounds, by virtue of their ability to selectively inhibit key protein targets, allow researchers to investigate the functional roles of these proteins in both normal physiology and disease states. The structural motif of a 4-aminopyrimidine (B60600) core is a well-established scaffold for developing potent and selective inhibitors of a range of enzymes, most notably protein kinases, which are pivotal regulators of cell signaling.

The primary application of these analogues as pharmacological probes lies in cancer research, where they have been employed to unravel the complexities of oncogenic signaling pathways. By inhibiting specific kinases that are often dysregulated in cancer, these compounds help to identify the downstream effectors of these enzymes and to understand the mechanisms by which they promote cell proliferation, survival, and angiogenesis. Furthermore, certain pyrimidine derivatives have been developed to probe signaling pathways related to the immune response and multidrug resistance.

Inhibition of Kinase Signaling Pathways

Analogues of this compound have been synthesized and utilized as potent inhibitors of several families of protein kinases. These inhibitors are valuable tools for dissecting the roles of these kinases in cellular processes.

B-Raf Kinase: A number of 4-amino-thienopyrimidine analogues have been evaluated for their ability to inhibit B-Raf kinases. nih.gov B-Raf is a serine/threonine kinase that plays a critical role in the MAP kinase/ERK signaling pathway, which is frequently activated in various cancers and is crucial for cell growth and survival. nih.gov The development of B-Raf inhibitors has been a significant approach in anticancer therapy. nih.gov

Receptor Tyrosine Kinases (RTKs):

Tie2: A class of 4-amino-thieno[2,3-d]pyrimidines has been identified as potent inhibitors of Tie2, a receptor tyrosine kinase primarily expressed in the vascular endothelium that participates in tumor angiogenesis. nih.gov One highly active compound demonstrated an IC₅₀ value of 0.07 μM. nih.gov

EGFR/HER2: The epidermal growth factor receptor (EGFR) is overexpressed in many cancers, making it a key therapeutic target. nih.gov Numerous 4-amino-thienopyrimidines have been developed and studied for their inhibitory activities against EGFR and HER2. nih.gov

VEGFR/KDR and PDGFR: A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea moieties have been found to inhibit vascular endothelial growth factor (VEGF) receptor (also known as KDR) and platelet-derived growth factor (PDGF) receptor. nih.gov The most active derivative in this series had an IC₅₀ of 3 nM. nih.gov

FGFR1: 5-Arylthieno[2,3-d]pyrimidines have demonstrated high inhibitory activity against fibroblast growth factor receptor 1 (FGFR1). nih.gov

Aurora Kinases: Potent and orally bioavailable thienopyrimidine derivatives have been developed as inhibitors of Aurora kinases. nih.gov Two of the most active compounds against Aurora B kinase displayed IC₅₀ values of 0.2 and 3.8 nM, respectively. nih.gov

The table below summarizes the kinase targets of this compound analogues and their reported inhibitory activities.

| Kinase Target | Compound Class | Reported Activity (IC₅₀) | Signaling Pathway Implication |

| B-Raf | 4-amino-thienopyrimidines | Nanomolar range | MAP kinase/ERK pathway, cell growth and survival |

| Tie2 | 4-amino-thieno[2,3-d]pyrimidines | 0.07 µM | Angiogenesis |

| EGFR/HER2 | 4-amino-thienopyrimidines | Nanomolar range | Cell proliferation and survival in various cancers |

| VEGFR/KDR & PDGFR | 4-amino-thieno[2,3-d]pyrimidines with N,N'-diaryl urea moieties | 3 nM | Angiogenesis |

| FGFR1 | 5-Arylthieno[2,3-d]pyrimidines | Not specified | Angiogenesis, cell proliferation |

| Aurora B Kinase | Thienopyrimidines | 0.2 nM and 3.8 nM | Mitosis, cell cycle regulation |

Modulation of Immune Signaling

Derivatives of pyrimidine-5-carboxamide have also been instrumental in probing signaling pathways within the immune system.

STAT6: A series of 4-benzylaminopyrimidine-5-carboxamide derivatives were synthesized and evaluated as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key regulator of the T helper 2 (Th2) cell immune response. One compound, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, showed potent STAT6 inhibition with an IC₅₀ of 0.70 nM and also inhibited Th2 differentiation in mouse spleen T cells induced by interleukin (IL)-4 with an IC₅₀ of 0.28 nM.

Probing Multidrug Resistance Mechanisms

The phenomenon of multidrug resistance (MDR) is a significant obstacle in cancer therapy and often involves the overexpression of ATP-binding cassette (ABC) transporters. nih.govmdpi.com

ABC Transporters: A 4-amino-thienopyrimidine known as QB13 has been identified as a modulator of ABC efflux pumps. nih.govmdpi.com This compound was found to have an EC₅₀ value of 1.02 μM in a daunorubicin accumulation assay, indicating its ability to interfere with the function of these transporters. nih.govmdpi.com This has led to the design and synthesis of further 4-amino-thieno[2,3-d]pyrimidine series to act as activators of P-glycoprotein (P-gp) mediated drug transport. nih.gov

Computational and Theoretical Chemistry Investigations of 4 Amino N Methylpyrimidine 5 Carboxamide Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the structural basis of a ligand's biological activity.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking simulations have been employed to investigate how pyrimidine (B1678525) derivatives, including those structurally related to 4-amino-N-methylpyrimidine-5-carboxamide, interact with biological targets. These studies reveal the specific binding modes and key interactions that stabilize the ligand-receptor complex. For instance, in studies of 4-phenoxypyrimidine-5-carboxamide derivatives as potential anti-diabetic agents targeting the TGR5 receptor, docking results showed that the most potent compounds formed specific hydrogen bonds and hydrophobic interactions with the amino acid residues within the receptor's binding site. researchgate.net Similarly, docking studies of newly synthesized pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2 have identified crucial hydrogen bonding and hydrophobic interactions that are believed to be responsible for their antiviral potential. nih.gov

In another study focusing on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, docking analysis revealed interactions with the GABA-A receptor. mdpi.com The specific interactions, such as hydrogen bonds and pi-alkyl interactions with residues like GLN 66, THR 133, and PHE 135, are critical for the binding affinity and neurotropic activity of the compounds. mdpi.com These predictive models are invaluable for structure-activity relationship (SAR) studies, helping researchers understand why certain chemical modifications enhance or diminish a compound's activity. semanticscholar.org

Computational Validation of Inhibitory Activity

Computational docking not only predicts binding modes but also provides a quantitative estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This serves as a computational validation of a compound's potential inhibitory activity. A strong correlation between calculated binding affinities and experimentally determined inhibitory concentrations (like IC50 values) lends credibility to the computational model.

For a series of 1,4,5,6-tetrahydropyrimidine-2-carboxamides studied as anti-inflammatory agents, molecular docking was performed against COX-1 and COX-2 enzymes. The results showed a good correlation between the calculated binding energies and the experimentally observed anti-inflammatory activity, with correlation coefficients (R²) greater than 0.92 for COX-1 and 0.83 for COX-2. sid.ir In a study on 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives, a developed Quantitative Structure-Activity Relationship (QSAR) model was validated by molecular docking. researchgate.net The compound with the highest predicted activity also showed the best binding affinity of -10.4 kcal/mol, correlating well with its experimental EC50 value. researchgate.net These findings demonstrate that molecular docking is a reliable tool for predicting and validating the inhibitory potential of new pyrimidine derivatives before their synthesis and in vitro testing. echemcom.comnih.gov

| Compound/Derivative Series | Target | Binding Affinity (kcal/mol) | Experimental Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 4-Phenoxypyrimidine-5-carboxamide derivative | TGR5 Receptor | -10.4 | Correlates with pEC50 | researchgate.net |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1/COX-2 | Not Specified | 46.7% inflammation suppression | sid.ir |

| Thieno[3,2-d]pyrimidine analogue 6 | MCF-7, HepG2, HCT-116 | Not Specified | 9.33-11.17 µM | semanticscholar.org |

| Pyrido[2,3-d]pyrimidine derivative 7c | SARS-CoV-2 Mpro | Not Specified | Promising IC50 vs. Lopinavir | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure, reactivity, and stability of molecules. These methods are essential for a fundamental understanding of the physicochemical properties of this compound and its analogs.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

DFT is a widely used computational method to investigate the electronic structure of molecules. nih.gov Studies on pyrimidine derivatives frequently employ DFT, using functionals like B3LYP combined with basis sets such as 6-311++G**, to optimize molecular geometries and calculate various electronic properties. mdpi.comresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and charge distributions within the molecule.

For N-(pyrimidyl)-ω-amino acids, DFT calculations have been used to study the formation of supramolecular structures through hydrogen bonding. rsc.org The analysis of these interactions is crucial as they can model the binding between pyrimidine bases and amino acid side chains in biological systems. rsc.orgrsc.org DFT studies on tetrahydropyrimidine-5-carboxylate derivatives have helped in understanding their structure and reactivity, which is essential for their role as potential dihydrofolate reductase (DHFR) inhibitors. echemcom.com The precision of DFT allows for the calculation of descriptors that explain the chemical stability and electronic characteristics of the pyrimidine nucleus. echemcom.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

In the study of thieno[2,3-d]pyrimidine (B153573) derivatives, DFT calculations were used to determine the HOMO and LUMO energies. mdpi.com The calculated HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecules. researchgate.net For various synthesized aminopyrimidine derivatives, FMO analysis has been conducted to understand their physicochemical properties and potential biological activity. researchgate.net

| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative | -6.21 | -1.89 | 4.32 | mdpi.com |

| 4-Aminoantipyrine derivative | -5.67 | -1.25 | 4.42 | researchgate.net |

| 4-Phenylpyrimidine | -6.89 | -1.12 | 5.77 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. libretexts.org These maps are invaluable for identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red or orange) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

MEP analysis of aminopyrimidine derivatives has revealed that the nitrogen atoms of the pyrimidine ring and the oxygen atoms of carbonyl groups are typically the most electron-rich (negative potential) sites. rsc.orgresearchgate.net These negative regions are prime locations for forming hydrogen bonds with biological receptors. Conversely, the amino group hydrogens often represent the most significant regions of positive potential. researchgate.net This detailed charge distribution information derived from MEP maps helps rationalize the observed binding modes in docking studies and provides a basis for designing molecules with improved interaction capabilities. rsc.org

In Silico Screening and Design Strategies for Novel Analogues

The design of novel analogues of this compound can be significantly accelerated and refined through the use of in silico screening and rational design strategies. These computational techniques allow for the virtual evaluation of large libraries of compounds, prioritizing those with the highest potential for desired biological activities before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

A primary strategy involves the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq For derivatives of this compound, a QSAR model would be built by first synthesizing a training set of analogues with varying substituents on the pyrimidine ring and the carboxamide nitrogen. The biological activity of these compounds against a specific target would then be determined.

Subsequently, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, as detailed in the table below.

| Descriptor Type | Examples | Relevance to Analogue Design |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describes the electronic distribution and reactivity of the molecule, influencing interactions with biological targets. |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters) | Defines the size and shape of the molecule, which is crucial for fitting into the binding pocket of a target protein. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's solubility and ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular graph. |

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR equation is derived that links these descriptors to the observed biological activity. frontiersin.org This model can then be used to predict the activity of virtual or yet-to-be-synthesized analogues, guiding the selection of candidates with potentially enhanced potency.

Pharmacophore Modeling and Virtual Screening:

Another powerful technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's interaction with a specific biological target.

For this compound, a pharmacophore model could be generated based on its structure and the known binding site of a target protein. This model would highlight the key features: the amino group as a hydrogen bond donor, the pyrimidine nitrogens and carboxamide oxygen as hydrogen bond acceptors, and the pyrimidine ring as an aromatic feature. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify molecules that match the required spatial arrangement of features.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govremedypublications.com This technique is invaluable for understanding the binding mode of this compound within a target's active site and for designing analogues with improved binding affinity.

The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structure of the target protein and optimizing the 3D structure of the this compound analogue.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

This information can guide the design of new analogues. For instance, if docking reveals a specific hydrogen bond is crucial for binding, new derivatives can be designed to enhance this interaction.

Spectroscopic Property Predictions and Validation

Theoretical calculations can predict the spectroscopic properties of this compound with a reasonable degree of accuracy, aiding in its characterization and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool. nmrdb.orglibretexts.org Software packages can calculate the magnetic shielding of each nucleus based on the molecule's electronic structure, which is then converted to a chemical shift. These predictions can help in assigning the peaks in an experimental spectrum and confirming the structure of newly synthesized analogues.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted Chemical Shift (ppm) |

| C2 | ~155 |

| C4 | ~160 |

| C5 | ~110 |

| C6 | ~158 |

| C=O | ~168 |

| N-CH₃ | ~26 |

Note: These are approximate values and can vary depending on the computational method and solvent model used.

Vibrational Spectroscopy (FT-IR and Raman):

Theoretical calculations, typically using Density Functional Theory (DFT) methods, can compute the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net This allows for the prediction of its infrared (IR) and Raman spectra. By comparing the predicted spectrum with the experimental one, researchers can gain insights into the molecule's vibrational modes and confirm its structural features. For this compound, key predicted vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the carboxamide, and various C-N and C-C stretching modes within the pyrimidine ring.

UV-Visible Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Visible spectrum. This can provide information about the molecule's electronic structure and its chromophores. For this compound, the predicted UV-Vis spectrum would likely show absorptions arising from π-π* transitions within the pyrimidine ring system.

Future Research Directions and Translational Perspectives for 4 Amino N Methylpyrimidine 5 Carboxamide

Rational Design and Synthesis of Advanced Pyrimidine-5-carboxamide Analogues with Enhanced Specificity

The development of next-generation therapeutic agents hinges on the ability to rationally design molecules with high potency and selectivity for their intended biological targets, thereby minimizing off-target effects and associated toxicities. For pyrimidine-5-carboxamide analogues, several strategies are being employed to achieve enhanced specificity.

Molecular hybridization, which involves combining the pyrimidine-5-carboxamide core with other pharmacologically active scaffolds, is a promising approach. nih.govnih.gov For instance, the synthesis of pyrimidine-quinolone hybrids has been explored to develop novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in cancer metabolism. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of substituents on the pyrimidine (B1678525) ring and the linker connecting the two scaffolds to optimize biological activity. nih.gov

Another key strategy is scaffold replacement, where parts of a known active molecule are replaced with the pyrimidine-5-carboxamide moiety to improve drug-like properties. This approach has been successfully used to develop potent and selective inhibitors of various protein kinases. nih.gov The design process is often aided by computational docking studies, which predict the binding affinity and orientation of the designed analogues within the active site of the target protein. nih.gov

In-depth Mechanistic Characterization of Novel Biological Targets and Pathways

A thorough understanding of the molecular mechanisms by which pyrimidine-5-carboxamide analogues exert their effects is fundamental for their clinical translation. While some targets are well-established, ongoing research continues to uncover novel biological targets and pathways.

Pyrimidine derivatives have shown significant activity as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. ekb.eg For example, certain pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Focal Adhesion Kinase (FAK), and Salt-Inducible Kinases (SIKs). nih.govnih.govekb.eg Mechanistic studies for these inhibitors involve a combination of enzymatic assays to determine inhibitory potency (e.g., IC50 values) and cellular assays to assess their effects on downstream signaling pathways.

Beyond kinase inhibition, pyrimidine derivatives have been shown to target other crucial cellular machinery. Some analogues exhibit anticancer activity by intercalating with DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. mdpi.com The characterization of these mechanisms often involves biophysical techniques to study drug-DNA interactions and cellular assays to measure DNA damage and cell cycle arrest. mdpi.com

Exploration of Emerging Therapeutic Areas for Pyrimidine-Based Compounds

The versatile nature of the pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas beyond its traditional use in cancer and infectious diseases. nih.govresearchgate.netgsconlinepress.com

Anti-inflammatory diseases: Pyrimidine-5-carboxamide derivatives are being investigated for the treatment of inflammatory conditions like inflammatory bowel disease (IBD). nih.gov Their mechanism of action in this context can involve the modulation of inflammatory signaling pathways, such as the regulation of pro- and anti-inflammatory cytokines. nih.gov

Metabolic disorders: The potential of pyrimidine-based compounds in treating metabolic diseases like diabetes is an active area of research. researchgate.net Some derivatives have shown inhibitory activity against enzymes like α-glucosidase, which is involved in carbohydrate digestion, suggesting their potential as oral anti-diabetic agents. researchgate.net

Neurological disorders: The blood-brain barrier permeability of certain pyrimidine derivatives makes them attractive candidates for treating central nervous system (CNS) disorders. nih.gov Research is ongoing to explore their potential in conditions such as chronic pain and neurodegenerative diseases. nih.gov

Antiviral and Antimicrobial Applications: Pyrimidine derivatives have a long history as antiviral and antimicrobial agents. gsconlinepress.comresearchgate.net The emergence of drug-resistant pathogens necessitates the development of new therapeutics, and pyrimidine-5-carboxamides represent a promising scaffold for the design of novel anti-infective drugs. nih.gov

Development of Robust and Sustainable Synthetic Methodologies

The efficient and environmentally friendly synthesis of pyrimidine-5-carboxamides is crucial for their large-scale production and accessibility. Modern synthetic chemistry is increasingly focused on developing robust and sustainable methodologies.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, has been successfully applied to the synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides. ias.ac.in This approach, often utilizing readily available and inexpensive catalysts like ammonium (B1175870) chloride under solvent-free conditions, significantly reduces reaction time, energy consumption, and waste generation. ias.ac.in

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of pyrimidine derivatives. nih.gov This technology can dramatically accelerate reaction rates and improve yields compared to conventional heating methods. Furthermore, green chemistry approaches, which focus on the use of non-toxic reagents and solvents and the minimization of byproducts, are being integrated into the synthesis of these compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidine-5-carboxamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application in pyrimidine-5-carboxamide research holds immense promise. nih.govnih.govresearchgate.netresearchgate.netscispace.com

Drug Design and Optimization: AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel pyrimidine-5-carboxamide scaffolds with desired properties. researchgate.net ML models can predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of virtual compounds, enabling the early-stage filtering of candidates and reducing the need for extensive experimental testing.

Target Identification and Validation: By analyzing complex biological data from genomics, proteomics, and metabolomics, AI can help identify and validate novel biological targets for pyrimidine-5-carboxamide-based therapies. researchgate.net For instance, deep learning models can analyze tumor-immune interactions to uncover new therapeutic opportunities. researchgate.net

Personalized Medicine: AI and ML can play a crucial role in tailoring treatments to individual patients. By integrating patient data, including genetic information and clinical features, these technologies can help predict which patients are most likely to respond to a particular pyrimidine-5-carboxamide derivative, paving the way for more precise and effective therapies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-methylpyrimidine-5-carboxamide, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, amidation of 4-amino-pyrimidine-5-carboxylic acid with methylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 50°C yields the target compound. Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for acid:amine) minimizes side products like unreacted carboxylic acid intermediates .

- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by -NMR (e.g., methyl singlet at δ 3.02 ppm) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by UV-Vis quantification (λ = 260 nm).

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light, monitoring decomposition via LC-MS.

- Key Findings : Pyrimidine carboxamides often exhibit poor aqueous solubility (<1 mg/mL), necessitating co-solvents like DMSO for in vitro assays .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved to optimize bioactivity?

- Methodology : Introduce substituents at the 2- or 4-positions via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or electrophilic substitution. For example, bromination at the 2-position using NBS (N-bromosuccinimide) in DCM enables subsequent coupling reactions .

- Analytical Validation : Monitor regioselectivity via -NMR (e.g., C-2 carbon shift from δ 155 to 160 ppm post-bromination) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-5-carboxamide derivatives?

- Approach :

- Structural Confirmation : Verify compound identity using high-resolution mass spectrometry (HRMS) and 2D-NCOSY to rule out isomeric impurities .